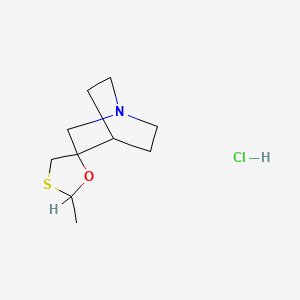
Cevimeline Hydrochloride Salt
描述
Cevimeline Hydrochloride Salt is a synthetic analog of the natural alkaloid muscarine. It is primarily used as a parasympathomimetic agent, which means it mimics the activity of the parasympathetic nervous system. This compound is particularly effective in treating conditions like dry mouth (xerostomia) and Sjögren’s syndrome by stimulating the secretion of saliva and sweat .
作用机制
Target of Action
Cevimeline Hydrochloride Salt is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .
Mode of Action
Cevimeline binds to and activates the muscarinic M1 and M3 receptors . The activation of M1 receptors in secretory glands results in an increase in secretion from these glands . Similarly, the activation of M3 receptors, which are found on smooth muscles and in many glands, generally results in smooth muscle contraction and increased glandular secretions .
Biochemical Pathways
The primary biochemical pathway affected by Cevimeline is the cholinergic pathway. By binding to muscarinic receptors, Cevimeline increases the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts .
Pharmacokinetics
After administration of a single 30 mg capsule, Cevimeline is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . There is no accumulation of the active drug or its metabolites following multiple dose administration . Cevimeline has a volume of distribution of approximately 6 L/kg and is less than 20% bound to human plasma proteins . Isozymes CYP2D6 and CYP3A3/4 are responsible for the metabolism of Cevimeline . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) . The mean half-life of Cevimeline is 5+/-1 hours .
Result of Action
The primary result of Cevimeline’s action is an increase in secretion from exocrine glands, such as salivary and sweat glands, and an increase in the tone of smooth muscle in the gastrointestinal and urinary tracts . This makes it effective for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome .
Action Environment
It is known that when administered with food, there is a decrease in the rate of absorption
生化分析
Biochemical Properties
Cevimeline Hydrochloride Salt interacts with muscarinic acetylcholine receptors M1 and M3 . As a muscarinic agonist, it binds to these receptors, leading to an increase in secretion from exocrine glands such as salivary and sweat glands .
Cellular Effects
This compound influences cell function by increasing the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts . This is achieved through its action on muscarinic acetylcholine receptors M1 and M3 .
Molecular Mechanism
The molecular mechanism of this compound involves binding and activating the muscarinic M1 and M3 receptors . Activation of M1 receptors, common in secretory glands, results in increased secretion from these glands. Activation of M3 receptors, found on smooth muscles and many glands, generally results in smooth muscle contraction and increased glandular secretions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to maintain increased salivary flow over time . In a 52-week study, patient and investigator satisfaction with the dosage of this compound remained high from week 20 onwards .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated a dose-dependent increase in salivary flow . Furthermore, it has shown to positively influence cognitive deficits in animal models .
Metabolic Pathways
Approximately 44.5% of this compound is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .
Transport and Distribution
This compound has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .
Subcellular Localization
The subcellular localization of this compound is currently not well defined in the literature. Given its role as a muscarinic agonist, it is likely to interact with muscarinic receptors located on the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cevimeline Hydrochloride Salt involves the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine. The process begins with the preparation of the epoxide of 3-methylenequiniclidine, which is then reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquiniclidine. This intermediate is then condensed with acetaldehyde in the presence of a Lewis acid, such as boron trifluoride etherate, to yield 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine .
Industrial Production Methods
The industrial production of this compound follows a robust and efficient process that provides a cis/trans mixture of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine enriched in favor of the cis-isomer, which is the active form of the compound .
化学反应分析
Types of Reactions
Cevimeline Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Cevimeline Hydrochloride Salt has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Pilocarpine: Another parasympathomimetic agent used for dry mouth.
Bethanechol: A muscarinic parasympathomimetic with a longer-lasting effect.
Uniqueness
Cevimeline Hydrochloride Salt is unique due to its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating salivary secretion. It also has a longer duration of action compared to other similar compounds like pilocarpine .
属性
IUPAC Name |
2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURWTGAXEIEOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338114 | |
| Record name | 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173553-37-2, 107220-28-0, 107220-29-1 | |
| Record name | 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-trans-2-Methylspiro[1,3-oxathiolan-5,3´]chinuclidin hydrochlorid hemihydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


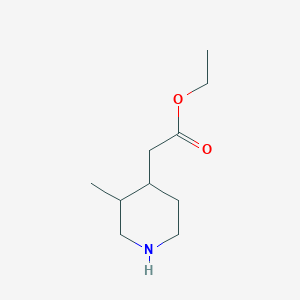
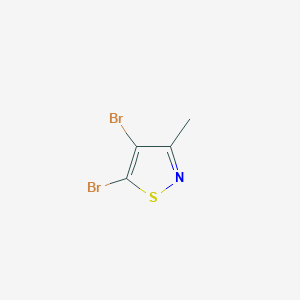
![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)
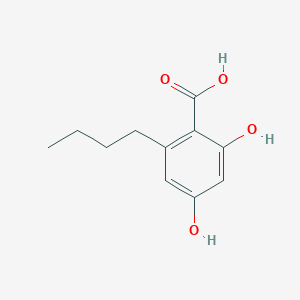
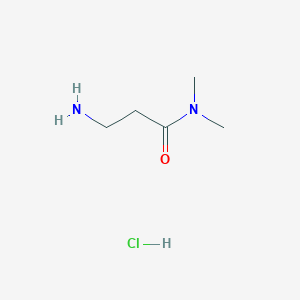

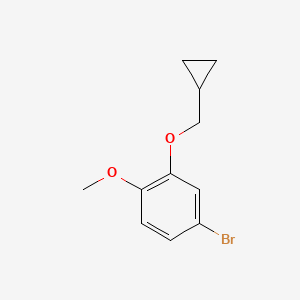
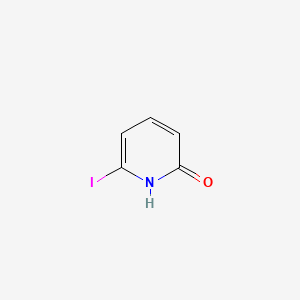


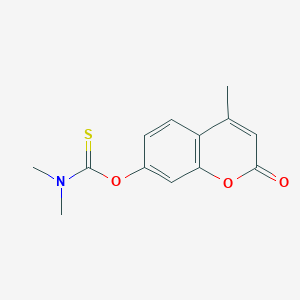


![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)
